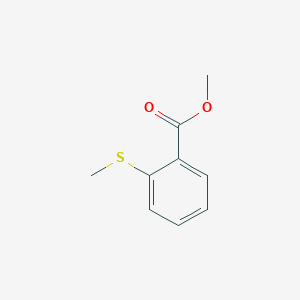

Methyl 2-(methylthio)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQDZXPLQXZJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299443 | |

| Record name | methyl 2-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3704-28-7 | |

| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3704-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(methylthio)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(methylthio)benzoate CAS number and properties

An In-depth Technical Guide to Methyl 2-(methylthio)benzoate for Researchers and Drug Development Professionals

Introduction

This compound, a seemingly unassuming aromatic ester, holds significant value as a versatile building block in the realms of organic synthesis, agrochemicals, and pharmaceutical development. Characterized by the presence of both an ester and a thioether functional group ortho to each other on a benzene ring, this compound possesses a unique electronic and steric profile that imparts specific reactivity and biological activity. This guide serves as a comprehensive technical resource, consolidating critical data on its properties, synthesis, reactivity, and applications, with insights grounded in established chemical principles for the practicing scientist.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is identified by the CAS Number 3704-28-7 .[1][2][3][4] Its structure consists of a methyl benzoate core with a methylthio (-SCH₃) group at the ortho (C2) position.

Key Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| CAS Number | 3704-28-7 | [1][2][3] |

| IUPAC Name | methyl 2-(methylsulfanyl)benzoate | [1][2][4] |

| Synonyms | 2-(Methylthio)benzoic acid methyl ester, Methyl o-methylthiosalicylate | [3][5][6] |

| Molecular Formula | C₉H₁₀O₂S | [1][3] |

| Molecular Weight | 182.24 g/mol | [1][3] |

| InChI Key | CPQDZXPLQXZJGF-UHFFFAOYSA-N | [1][2][4] |

| SMILES | COC(=O)C1=CC=CC=C1SC | [1][4] |

Physicochemical Properties

The physical state of this compound can be reported variably as a colorless to pale yellow liquid or a low-melting solid (off-white to pale cream), likely dependent on purity and ambient temperature.[1][4][6]

| Property | Value | Source(s) |

| Appearance | Off-white to light brown solid; Pale cream powder | [4][6] |

| Melting Point | 63.0 - 69.0 °C | [4][6][7] |

| Boiling Point | ~268 - 286 °C at 760 mmHg (estimate) | [6][7] |

| Odor | Pungent, Stench | [1][5] |

| Purity | Typically ≥97% - 98% | [2][4][5] |

| Storage Temp. | 2-8 °C, Sealed in dry conditions, under nitrogen | [2][6] |

Part 2: Synthesis and Mechanistic Considerations

The primary and most industrially relevant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Protocol: Fischer Esterification of 2-(Methylthio)benzoic Acid

This protocol describes the acid-catalyzed esterification of 2-(methylthio)benzoic acid with methanol. The reaction is an equilibrium process, and the use of excess methanol or removal of water can be employed to drive the reaction toward the product.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (CH₃OH) to act as both the reactant and the solvent. A typical ratio is 1:6 to 1:10 molar equivalents of acid to methanol.[1]

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Mechanistic Causality: The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which, after a proton transfer, eliminates a molecule of water to form the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final ester product.

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While raw spectra are lot-dependent, the expected features are predictable based on the molecule's structure.

-

¹H NMR (Proton NMR): The spectrum would feature distinct signals:

-

A singlet for the sulfur-bound methyl group (-SCH₃ ) around δ 2.4-2.5 ppm.

-

A singlet for the ester methyl group (-OCH₃ ) around δ 3.8-3.9 ppm.

-

A multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to a complex splitting pattern.

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

A peak for the carbonyl carbon (-C =O) around δ 165-170 ppm.

-

Aromatic carbons between δ 120-140 ppm.

-

The ester methyl carbon (-OC H₃) around δ 52 ppm.

-

The thioether methyl carbon (-SC H₃) around δ 15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹.

-

C-O stretching bands in the 1250-1300 cm⁻¹ region.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching for the two methyl groups just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 182.24.

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 123.

-

Part 4: Reactivity and Applications in Development

The compound's utility stems from the reactivity of its functional groups, which can be addressed selectively.

Key Reactions

-

Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Thioether Oxidation: The methylthio group is susceptible to oxidation, providing a key synthetic handle. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) can convert the thioether to a sulfoxide, and stronger conditions can yield the corresponding sulfone. This transformation is crucial as it significantly alters the electronic properties and potential biological interactions of the molecule.

Caption: Oxidation pathway of the methylthio group.

Applications

-

Chemical Intermediate: It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.[1] The sulfur atom can be used as a handle for further functionalization or to build heterocyclic rings.

-

Agrochemicals: The compound has demonstrated notable biological activity as an effective insect attractant, particularly for certain species like Phyllophaga beetles, suggesting its utility in integrated pest management systems.[1]

-

Flavor & Fragrance: Due to its distinct odor profile, it is employed in the formulation of perfumes and flavoring agents.[1]

-

Drug Discovery & Medicinal Chemistry: While direct applications are limited, the structural motif is of interest. The methylthio group can act as a bioisostere for other functional groups or as a "magic methyl" analogue, where the addition of a methyl group can favorably modulate a compound's metabolic stability, potency, or selectivity.[8] Sulfur-containing compounds are prevalent in many biologically active molecules, and this scaffold provides a convenient entry point for their synthesis.

Part 5: Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to good laboratory practice and appropriate safety protocols is mandatory.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood.[9][11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[9][10]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]

-

Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[9][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[2][6]

References

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC - PubMed Central. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy this compound | 3704-28-7 [smolecule.com]

- 2. This compound | 3704-28-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 3704-28-7 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Foundational Analysis: Molecular Formula and Degree of Unsaturation

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-(methylthio)benzoate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of chemical research and development. It ensures the integrity of experimental results, the safety of new chemical entities, and the reproducibility of synthetic protocols. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a compound featuring key functional groups relevant to organic synthesis and medicinal chemistry.[1]

Our methodology is grounded in a self-validating system where data from orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—are integrated to build an unassailable structural proof. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Before embarking on advanced spectroscopic analysis, fundamental properties must be established. This compound has the molecular formula C₉H₁₀O₂S .[2] This corresponds to a molecular weight of 182.24 g/mol .[2]

A critical first step in structural elucidation is the calculation of the Degree of Unsaturation (DoU), which reveals the total number of rings and π-bonds within the molecule.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 9 - (10/2) - 0 + 0 + 1 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees: one ring and three π-bonds) and one additional double bond, strongly suggesting a carbonyl group (C=O). This initial calculation immediately aligns with the proposed structure of a methyl benzoate derivative.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves two primary purposes: to confirm the molecular weight of the analyte and to provide structural clues through its fragmentation pattern upon ionization. Electron Ionization (EI) is the method of choice for this type of small molecule due to its ability to generate a rich spectrum of reproducible fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: A small volume (1 µL) is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient is used to ensure separation from any impurities before introduction into the mass spectrometer.

-

MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interpretation of Mass Spectrum

The EI mass spectrum provides a unique fingerprint of the molecule.

-

Molecular Ion (M⁺•): The parent peak, representing the intact molecule minus one electron, is expected at m/z 182 . Its presence confirms the molecular weight.

-

Sulfur Isotope Peak (M+2): A key diagnostic feature for sulfur-containing compounds is the M+2 peak, arising from the natural abundance of the ³⁴S isotope (~4.22%). A peak at m/z 184 with an intensity of approximately 4-5% relative to the M⁺• peak is a strong confirmation of the presence of a single sulfur atom.

-

Key Fragmentation Pathways: The fragmentation pattern reveals the molecule's constituent parts. The primary fragmentations observed for this compound are diagnostically significant.[3]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester's C-O bond results in the formation of a stable acylium ion at m/z 151 . This is often a prominent peak in the spectra of methyl esters.

-

Loss of a Methyl Radical (•CH₃): The thioether moiety can lose its methyl group, yielding a fragment at m/z 167 .

-

Formation of the Thiophenoxy Cation: A rearrangement followed by the loss of the carbomethoxy group can lead to a fragment at m/z 109 .

-

The logical flow of this fragmentation provides a clear roadmap to the molecule's connectivity.

Caption: Key EI-MS fragmentation pathways for this compound.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment Ion | Formula |

| 182 | [M]⁺• | [C₉H₁₀O₂S]⁺• |

| 167 | [M - CH₃]⁺ | [C₈H₇O₂S]⁺ |

| 151 | [M - OCH₃]⁺ | [C₈H₇OS]⁺ |

| 109 | [C₆H₅S]⁺ | [C₆H₅S]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum on the same instrument. A larger number of scans is required to achieve a good signal-to-noise ratio.

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is analyzed based on chemical shift, integration, and signal multiplicity.

-

Aromatic Region (δ 7.0-8.0 ppm): Four protons are observed in this region, consistent with a disubstituted benzene ring. The ortho-substitution pattern leads to a complex but predictable set of multiplets.

-

Ester Methyl Group (δ ~3.9 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃) of the methyl ester.

-

Thioether Methyl Group (δ ~2.5 ppm): A sharp singlet integrating to three protons at a higher field (lower ppm) than the ester methyl is characteristic of the methylthio group (-SCH₃). The sulfur atom is less electronegative than the ester oxygen, resulting in less deshielding.

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments.

-

Carbonyl Carbon (δ ~167 ppm): A signal in the far downfield region is indicative of the ester carbonyl carbon.

-

Aromatic Carbons (δ 124-142 ppm): Six distinct signals are expected in this range. The carbon directly attached to the sulfur (C2) will be shifted downfield due to the electronegativity and resonance effects of the sulfur atom, while the carbon attached to the ester group (C1) will also be significantly downfield.

-

Ester Methyl Carbon (δ ~52 ppm): A signal characteristic of the methoxy carbon.

-

Thioether Methyl Carbon (δ ~15 ppm): A signal at a high field, consistent with a methyl group attached to sulfur.

Data Summary: NMR Spectroscopy

| ¹H NMR Data (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 4H | Ar-H |

| Methoxy Protons | ~3.9 | Singlet | 3H | -OCH ₃ |

| Methylthio Protons | ~2.5 | Singlet | 3H | -SCH ₃ |

| ¹³C NMR Data (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~167 | C =O |

| Aromatic Carbons | 124 - 142 | C 1-C 6 |

| Methoxy Carbon | ~52 | -OC H₃ |

| Methylthio Carbon | ~15 | -SC H₃ |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum should display several key absorption bands that confirm the presence of the ester and the substituted aromatic ring.

-

C=O Stretch (Ester): A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the ester.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

-

Aromatic C=C Stretches: Multiple sharp peaks of medium intensity between 1450-1600 cm⁻¹ confirm the presence of the benzene ring.

-

Sp² C-H Stretch (Aromatic): A peak or series of peaks appearing just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹ ).

-

Sp³ C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹ ) are due to the C-H stretching vibrations of the two methyl groups.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950 | Medium | C(sp³)-H Stretch | -CH₃ |

| ~1725 | Strong, Sharp | C=O Stretch | Ester |

| 1450-1600 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| 1250-1300 | Strong | C-O Stretch | Ester |

Integrated Elucidation Workflow

The power of this analytical approach lies not in any single technique, but in the convergence of data from all three. The proposed structure of this compound is the only one that simultaneously satisfies all the observed spectroscopic data.

Caption: Integrated workflow for the structural elucidation of a target compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular weight (m/z 182) and the presence of sulfur, while its fragmentation pattern reveals the core benzoyl thioether and ester functionalities. Infrared spectroscopy provides unambiguous evidence for the ester carbonyl (C=O) and aromatic C=C bonds. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the molecule's framework, confirming the precise number and connectivity of all atoms, including the ortho-substitution pattern on the benzene ring. The convergence of these datasets provides an unassailable confirmation of the structure, underscoring the necessity of a multi-technique approach for rigorous scientific validation.

References

-

ResearchGate. Diagnostically important ions in the mass spectra of.... Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

-

PubChem. Methyl 4-[(methylthio)methyl]benzoate | C10H12O2S | CID 2776859. Available at: [Link]

Sources

Synthesis of Methyl 2-(methylthio)benzoate from 2-(methylthio)benzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 2-(methylthio)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, 2-(methylthio)benzoic acid. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the prevalent and efficient Fischer esterification methodology. The guide elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical aspects of reaction optimization, purification, and product characterization. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. Safety protocols and data interpretation are also thoroughly addressed to provide a self-validating and robust framework for laboratory synthesis.

Introduction and Strategic Importance

This compound (CAS No: 3704-28-7; Molecular Formula: C₉H₁₀O₂S) is a valuable ester and thioether that serves as a versatile intermediate in organic synthesis.[1][2] Its applications are diverse, ranging from its use in the formulation of fragrances and flavoring agents to its role as a key building block in the agricultural sector, notably as an insect attractant for integrated pest management systems.[1] The synthesis of this compound is a foundational process, and mastering its preparation is crucial for laboratories engaged in fine chemical manufacturing and exploratory research.

The most common and economically viable route for its synthesis is the Fischer esterification of 2-(methylthio)benzoic acid with methanol.[1] This guide will focus on this classical yet highly relevant method, providing the in-depth knowledge required for its successful and efficient execution.

The Core Synthesis: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester.[3][4] In the context of our topic, 2-(methylthio)benzoic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield this compound and water.

The Principle of Equilibrium

The Fischer esterification is a reversible reaction, meaning it exists in a state of equilibrium between reactants and products.[3][5][6]

Carboxylic Acid + Alcohol ⇌ Ester + Water

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[4][5][6] This is strategically accomplished through two primary techniques:

-

Use of Excess Reactant: The reaction is typically conducted in a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. This high concentration of a reactant drives the equilibrium toward the products.[5][7]

-

Removal of Water: As water is a product, its removal from the reaction mixture as it forms will also shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus, though for many lab-scale preparations, using an excess of alcohol is sufficient and simpler.[6][8]

The Role of the Acid Catalyst

The esterification reaction is inherently slow and requires a strong acid catalyst to proceed at a practical rate.[4][9] The catalyst's role is to protonate the carbonyl oxygen of the 2-(methylthio)benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][8]

Unveiling the Reaction Mechanism

The mechanism of Fischer esterification is a well-established sequence of protonation, nucleophilic addition, and elimination steps. It can be easily remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, forming a resonance-stabilized cation.[3][5][7]

-

Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][7]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][8]

-

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst.[3][7]

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2-(methylthio)benzoic acid | C₈H₈O₂S | 168.21 | Starting Material |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Reactant & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | Neutralizing Wash |

| Sodium Chloride (Sat. Soln.) | NaCl | 58.44 | Brine Wash |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 2-(methylthio)benzoic acid in 50 mL of methanol.

-

Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction and Work-up:

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

50 mL of deionized water.

-

2 x 30 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup. This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-(methylthio)benzoic acid.

-

30 mL of saturated sodium chloride (brine) solution to aid in phase separation and remove residual water.[10]

-

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a colorless to pale yellow liquid.[1]

Purification

For applications requiring high purity, the crude product should be purified. Vacuum distillation is the most effective method.[1]

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

Caption: Experimental workflow from reaction to purification.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following spectroscopic data are characteristic of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [2] |

| Molecular Weight | 182.24 g/mol | [2] |

| CAS Number | 3704-28-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

FTIR Spectroscopy (ATR): Characteristic absorption bands (cm⁻¹):

-

~1720 cm⁻¹: Strong C=O stretch of the ester functional group.

-

~3000-2850 cm⁻¹: C-H stretches of methyl and aromatic groups.

-

~1250 cm⁻¹: C-O stretch of the ester. (Predicted values based on standard functional group frequencies).[15]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 182.2.[15]

-

Safety and Handling Precautions

Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

2-(methylthio)benzoic acid: Causes skin, eye, and respiratory irritation.[16] Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution.

-

General Handling: Ensure all glassware is properly secured. Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ pressure.[19]

Conclusion

The Fischer esterification of 2-(methylthio)benzoic acid is a reliable and efficient method for producing this compound. By understanding the equilibrium nature of the reaction and the role of the acid catalyst, researchers can optimize conditions to achieve high yields. The detailed protocol provided in this guide, combined with rigorous purification and characterization techniques, offers a complete framework for the successful synthesis of this important chemical intermediate.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thiosalicylic Acid, 98%. [Link]

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

SlidePlayer. Preparation of Methyl Benzoate. [Link]

-

ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Course Hero. esterification of benzoic acid to methyl benzoate. [Link]

-

YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. [Link]

-

University of Wisconsin-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

Sources

- 1. Buy this compound | 3704-28-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. byjus.com [byjus.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 12. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 13. This compound(3704-28-7) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to Methyl 2-(methylthio)benzoate: NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)benzoate (CAS: 3704-28-7, Formula: C₉H₁₀O₂S, MW: 182.24 g/mol ) is an organic compound whose structural integrity is paramount in its various applications, from organic synthesis to potential biological studies.[1][2][3] Unambiguous characterization is essential for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular signature of this compound. We will delve into the causality behind the spectral features, present validated experimental protocols, and offer interpretations grounded in established chemical principles.

Molecular Structure and Predicted Spectroscopic Fingerprint

A molecule's spectroscopic output is a direct consequence of its structure. The key functional groups in this compound—an aromatic ring, a methyl ester, and a methyl thioether—each contribute distinct and predictable signals across different analytical techniques. Understanding this structure-spectrum correlation is the foundation of robust chemical analysis.

The structure, with atom numbering for NMR assignment purposes, is presented below.

Caption: Labeled structure of this compound.

-

NMR Spectroscopy will resolve the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms, particularly differentiating the two methyl groups and the four non-equivalent aromatic protons.

-

IR Spectroscopy will confirm the presence of the ester's carbonyl group (C=O), the C-O bonds, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns resulting from the cleavage of the ester and thioether moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution. Its power lies in its ability to map the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Theoretical Basis & Experimental Rationale

The choice of solvent and standard is critical for acquiring clean, reproducible data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universal internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm, providing a reliable reference point.

¹H NMR Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.95 | Doublet of doublets | 1H | H6 | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| ~7.45 | Triplet of doublets | 1H | H4 | Standard aromatic proton chemical shift. |

| ~7.25 | Doublet of doublets | 1H | H3 | Ortho to the electron-donating S-CH₃ group, slightly shielded. |

| ~7.15 | Triplet of doublets | 1H | H5 | Standard aromatic proton chemical shift. |

| ~3.90 | Singlet | 3H | C8-H (O-CH₃) | Protons on a methyl group attached to an electronegative oxygen atom. |

| ~2.50 | Singlet | 3H | C9-H (S-CH₃) | Protons on a methyl group attached to a less electronegative sulfur atom. |

Note: Predicted values based on standard chemical shift theory. Actual values may vary slightly.

The spectrum is characterized by two distinct singlets for the methyl groups and a complex multiplet pattern in the aromatic region, confirming the ortho-disubstituted pattern. The downfield shift of the O-CH₃ protons (~3.90 ppm) relative to the S-CH₃ protons (~2.50 ppm) is a direct result of the higher electronegativity of oxygen compared to sulfur.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~167.0 | C7 (C=O) | Carbonyl carbon of an ester, highly deshielded. |

| ~141.0 | C2 (C-S) | Aromatic carbon bonded to sulfur, deshielded. |

| ~132.5 | C1 (C-C=O) | Quaternary aromatic carbon bonded to the ester group. |

| ~131.5 | C6 | Aromatic methine carbon. |

| ~130.0 | C4 | Aromatic methine carbon. |

| ~125.0 | C5 | Aromatic methine carbon. |

| ~123.5 | C3 | Aromatic methine carbon. |

| ~52.0 | C8 (O-CH₃) | Ester methyl carbon, deshielded by oxygen. |

| ~15.5 | C9 (S-CH₃) | Thioether methyl carbon, significantly more shielded than the ester methyl. |

Note: Predicted values based on standard chemical shift theory. Actual values may vary slightly.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Spectral Interpretation

The IR spectrum of this compound is dominated by a strong, sharp absorption from the ester carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2955-2840 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (Aryl-O) |

| ~1100 | Strong | C-O Stretch | Ester (O-Alkyl) |

| ~750 | Strong | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

The most diagnostic peak is the intense C=O stretch around 1720 cm⁻¹.[4] Its position confirms the presence of an α,β-unsaturated ester. The strong bands in the 1250-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage, and the strong band around 750 cm⁻¹ is highly indicative of the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Analysis of the EI Mass Spectrum

Electron Ionization (EI) is a high-energy technique that typically produces a radical cation of the parent molecule, known as the molecular ion (M⁺•), and numerous fragment ions. The NIST Chemistry WebBook provides the mass spectrum for this compound.[1][5]

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 182 | High | [M]⁺• (Molecular Ion) | [C₉H₁₀O₂S]⁺• |

| 151 | High | [M - OCH₃]⁺ | [C₈H₇OS]⁺ |

| 136 | Base Peak | [M - SCH₃ + H]⁺ or [M - H₂S - CH₃]⁺ | [C₈H₈O₂]⁺ or [C₈H₅O₂]⁺ |

| 123 | Medium | [M - COOCH₃]⁺ | [C₇H₇S]⁺ |

| 108 | Medium | [C₇H₄S]⁺• | Thio-phthalide type rearrangement |

| 91 | Low | [C₇H₇]⁺ | Tropylium ion |

The presence of a strong molecular ion peak at m/z 182 confirms the molecular formula. The base peak at m/z 136 suggests a very stable fragment, likely formed through rearrangement. The significant peak at m/z 151 corresponds to the characteristic loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway for methyl esters.

Proposed Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for data quality and reproducibility.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C. A wider spectral width is required compared to ¹H NMR.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol for FT-IR Data Acquisition

-

Sample Preparation (Liquid Film): Place one drop of neat this compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Background Scan: Ensure the sample compartment is empty and clean. Run a background spectrum to record the instrument and atmospheric (H₂O, CO₂) absorbances. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared salt plate assembly into the sample holder. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Analysis: Label the significant peaks corresponding to the major functional groups.

Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the ortho-substitution pattern. IR spectroscopy validates the presence of key functional groups, most notably the ester carbonyl. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. The integration of these techniques, guided by the robust protocols outlined herein, provides an unequivocal method for the structural characterization and quality assessment of this compound, meeting the rigorous standards of chemical and pharmaceutical research.

References

-

Title: Benzoic acid, 2-(methylthio)-, methyl ester Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link][1][5]

-

Title: Infrared spectrum of methyl 2-hydroxybenzoate Source: Doc Brown's Advanced Organic Chemistry URL: [Link][4]

Sources

- 1. Benzoic acid, 2-(methylthio)-, methyl ester [webbook.nist.gov]

- 2. Buy this compound | 3704-28-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzoic acid, 2-(methylthio)-, methyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylthio)benzoate: Starting Materials and Strategic Selection

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to methyl 2-(methylthio)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and process chemistry. We will delve into the critical aspects of selecting starting materials and synthetic strategies, focusing on two primary pathways: the classical Fischer esterification and the versatile nucleophilic aromatic substitution (SNAr). A comparative analysis of these methods, including considerations of yield, scalability, cost-effectiveness, and safety, is presented to inform rational route design. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. The presence of the methylthio group ortho to the methyl ester functionality provides a unique handle for further chemical transformations, making it a precursor for a range of more complex molecules. Its structural motifs are found in various biologically active compounds, underscoring the importance of efficient and scalable synthetic access. The choice of starting materials is a critical decision point that dictates the overall efficiency, cost, and environmental impact of the synthesis. This guide aims to provide the necessary technical details to make informed decisions when embarking on the synthesis of this important intermediate.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes are commonly employed for the preparation of this compound. The selection of a particular route is often a trade-off between the availability and cost of starting materials, desired scale of production, and the technical capabilities of the laboratory.

Route 1: Fischer Esterification of 2-(methylthio)benzoic acid

This classical approach involves the acid-catalyzed esterification of 2-(methylthio)benzoic acid with methanol.[1] It is a straightforward and well-established method, often favored for its simplicity and the use of readily available reagents.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on a 2-Substituted Benzoate

The following sections will provide a detailed examination of each of these routes, including starting material considerations, detailed experimental protocols, and a discussion of their respective advantages and disadvantages.

Deep Dive into Synthetic Routes

Route 1: Fischer Esterification

The Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[2]

Starting Material:

-

2-(methylthio)benzoic acid: This is the key starting material for this route. It is commercially available from several suppliers.[3] The purity of this starting material will directly impact the purity of the final product.

Reaction Scheme:

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]

Diagram of the Fischer Esterification Workflow:

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Materials:

-

2-(methylthio)benzoic acid (1 equivalent)

-

Methanol (10-20 equivalents, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid and methanol.

-

Stir the mixture until the solid dissolves.

-

Carefully add concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation: Fischer Esterification

| Parameter | Typical Value |

| Starting Material | 2-(methylthio)benzoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Typical Yield | 80 - 95% |

| Purification Method | Vacuum Distillation or Column Chromatography |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route offers a powerful alternative, particularly when the precursor 2-(methylthio)benzoic acid is less accessible or more expensive than a corresponding 2-halobenzoate. The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. For the synthesis of this compound, the ester group itself provides some activation, although not as strong as a nitro group.

Starting Materials:

-

Methyl 2-halobenzoate: Methyl 2-bromobenzoate or methyl 2-iodobenzoate[4] are common choices. The reactivity generally follows the order I > Br > Cl > F for the leaving group in the absence of strong electron-withdrawing groups. These starting materials are commercially available.[5]

-

Thiomethoxide Source: Sodium thiomethoxide (CH₃SNa) is the most common nucleophile for this transformation. It can be purchased as a solid or a solution, or prepared in situ from methanethiol and a strong base.

Reaction Scheme:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (thiomethoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the nucleophile, thereby increasing its reactivity.

Diagram of the SNAr Workflow:

Caption: Workflow for the synthesis of this compound via SNAr reaction.

Materials:

-

Methyl 2-bromobenzoate or methyl 2-iodobenzoate (1 equivalent)

-

Sodium thiomethoxide (1.1-1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl 2-halobenzoate and the anhydrous polar aprotic solvent.

-

Add sodium thiomethoxide portion-wise to the stirred solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate and solvent.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Combine the organic extracts and wash with water and brine to remove the solvent and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: SNAr Reaction

| Parameter | Typical Value |

| Starting Material | Methyl 2-bromobenzoate or Methyl 2-iodobenzoate |

| Reagents | Sodium Thiomethoxide, DMF or DMSO |

| Reaction Time | 2 - 6 hours |

| Reaction Temperature | 80 - 120 °C |

| Typical Yield | 75 - 90% |

| Purification Method | Vacuum Distillation or Column Chromatography |

Alternative Route: Transition-Metal Catalyzed Cross-Coupling

For certain applications, particularly in the synthesis of complex molecules where mild reaction conditions are paramount, transition-metal catalyzed cross-coupling reactions can be a viable, albeit often more expensive, alternative. Catalytic systems based on palladium[6][7][8][9] or copper[10][11][12][13] can be employed to form the C-S bond. These methods often exhibit high functional group tolerance. A typical approach would involve the reaction of a methyl 2-halobenzoate with a thiol in the presence of a suitable catalyst, ligand, and base. While a detailed protocol is beyond the scope of this guide, it is an important area of modern synthetic chemistry to consider for specialized applications.

Comparative Analysis and Strategic Selection of Starting Materials

The choice between Fischer esterification and SNAr is a critical decision in the synthesis of this compound. The following table provides a comparative analysis to guide this selection process.

| Feature | Fischer Esterification | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material Cost & Availability | 2-(methylthio)benzoic acid can be more expensive than 2-halobenzoates. | Methyl 2-halobenzoates are often more readily available and cost-effective. |

| Reagent Cost & Handling | Methanol and sulfuric acid are inexpensive and common lab reagents. | Sodium thiomethoxide is a more specialized and hazardous reagent. |

| Scalability | Generally straightforward to scale up. The reversible nature can be managed on a large scale.[14] | Can be more challenging to scale up due to the use of polar aprotic solvents and the management of exothermic reactions. |

| Yield | Typically high (80-95%). | Generally good to high (75-90%). |

| Safety Considerations | Use of concentrated sulfuric acid requires care. Methanol is flammable and toxic. | Sodium thiomethoxide is highly toxic, corrosive, and flammable. Methanethiol (a potential precursor) is a toxic and malodorous gas. Requires an inert atmosphere. |

| Green Chemistry Metrics | Generates water as a byproduct. Use of excess methanol impacts atom economy.[1][15][16][17][18] | Often uses high-boiling polar aprotic solvents which can be difficult to remove and are of environmental concern. Generates a salt byproduct.[1][15][16][17][18] |

| Substrate Scope | Limited to the availability of the corresponding carboxylic acid. | More flexible, as a variety of leaving groups on the aromatic ring can be used. |

Expert Insights:

For laboratory-scale synthesis where 2-(methylthio)benzoic acid is readily available, the Fischer esterification is often the preferred method due to its simplicity and the use of common, less hazardous reagents.

For larger-scale industrial production, or when cost-effectiveness is a primary driver, the SNAr route becomes more attractive, especially if a cost-effective source of methyl 2-halobenzoate is available. However, the increased safety and handling requirements for sodium thiomethoxide and the challenges associated with the use of high-boiling polar aprotic solvents must be carefully considered and managed.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: Fischer esterification and nucleophilic aromatic substitution. The selection of the optimal route is a multi-faceted decision that requires careful consideration of starting material cost and availability, scalability, safety, and environmental impact. This guide has provided the necessary technical information, including detailed protocols and a comparative analysis, to enable researchers and drug development professionals to make an informed and strategic choice for their specific synthetic needs. As with any chemical synthesis, a thorough risk assessment and adherence to all safety protocols are paramount.

References

- Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149–163.

- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273–1283.

- Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8899.

- Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315.

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Zhang, S., et al. (2020). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.

-

Wikipedia. Fischer–Speier esterification. [Link]

- Daugulis, O., & Zaitsev, V. G. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147–5150.

- Jia, J., et al. (2016). Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source. Synthesis, 48(03), 421-428.

- Kumar, A., & Kumar, S. (2018).

- Cera, G., & Scarso, A. (2019). Palladium-Catalyzed Benzodiazepines Synthesis.

- Hari Babu, B., et al. (2019). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry, 17(23), 5765-5774.

- Google Patents.

- Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Google Patents.

-

PubChem. 2-(Methylthio)benzoic acid. [Link]

- Khan, I., & Dutta, J. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of the Indian Chemical Society, 98(9), 100127.

-

Carl ROTH. Benzoic acid methyl ester. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-iodobenzoate 97 610-97-9 [sigmaaldrich.com]

- 5. Benzoic acid, 2-amino-3-bromo-, methyl ester price,buy Benzoic acid, 2-amino-3-bromo-, methyl ester - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]

- 11. Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source [organic-chemistry.org]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scientificupdate.com [scientificupdate.com]

Chemical properties and reactivity of Methyl 2-(methylthio)benzoate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(methylthio)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also known by its IUPAC name methyl 2-(methylsulfanyl)benzoate, is an organic compound featuring a benzoate structure substituted with a methylthio group (-SCH₃) at the ortho position.[1] This unique arrangement of a thioether and an ester functional group on an aromatic scaffold makes it a molecule of significant interest in synthetic organic chemistry. Its utility spans from being a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals to applications in the flavor and fragrance industry.[1] In drug development, the presence of the metabolically relevant methylthio group and the synthetically versatile ester handle provides a valuable scaffold for creating novel therapeutic agents.[1][2] The methylthio moiety can serve as a precursor for more complex sulfur-containing heterocycles or be oxidized to sulfoxides and sulfones, modulating the electronic and steric properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

This compound is typically an off-white to light brown crystalline solid at room temperature.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | References |

| CAS Number | 3704-28-7 | [1][3][4] |

| Molecular Formula | C₉H₁₀O₂S | [1][4] |

| Molecular Weight | 182.24 g/mol | [1][4] |

| Appearance | Off-white to light brown solid/powder | [1][3][5] |

| Melting Point | 63-69 °C | [3][5][6] |

| Boiling Point | ~285.65 °C (rough estimate) | [3] |

| Density | ~1.16 - 1.24 g/cm³ (rough estimate) | [3][5] |

| IUPAC Name | methyl 2-(methylsulfanyl)benzoate | [1][6] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1SC | [1] |

| InChI Key | CPQDZXPLQXZJGF-UHFFFAOYSA-N | [1][6] |

Synthesis and Production

The most prevalent and industrially relevant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(methylthio)benzoic acid, with methanol.[1] This reaction is typically catalyzed by a strong acid.

Primary Synthetic Route: Fischer Esterification

The fundamental mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1][7]

Caption: General workflow for Fischer Esterification synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid (10.0 g, 59.4 mmol).

-

Reagents: Add methanol (50 mL, 1.24 mol) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.[8]

-

Reaction: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A white precipitate or oil will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 5% sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography to yield pure this compound. Purity specifications typically require a minimum of 97% content.[1]

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dictated by its three key structural components: the ester group , the thioether linkage , and the aromatic ring .

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution.

-

Hydrolysis (Saponification): In the presence of a base (e.g., NaOH, KOH), the ester undergoes hydrolysis to yield methanol and the corresponding carboxylate salt, which upon acidification, gives 2-(methylthio)benzoic acid.[9][10] This reaction is effectively the reverse of the Fischer esterification. High-temperature water or dilute alkaline solutions can also achieve this transformation.[11]

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.[12] This is an equilibrium-driven process.

Reactions at the Thioether Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized.[13]

-

Oxidation: Thioethers are easily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. Mild oxidants like hydrogen peroxide can selectively produce the sulfoxide, while stronger agents (e.g., m-CPBA, KMnO₄) can lead to the sulfone.[14][15] This transformation is critical in drug development for modifying polarity, solubility, and hydrogen bonding capabilities.

Caption: Stepwise oxidation of the thioether functional group.

Reactions on the Aromatic Ring

The benzene ring can undergo electrophilic aromatic substitution (EAS). The outcome is governed by the combined electronic effects of the two substituents.

-

The methyl ester group (-COOCH₃) is an electron-withdrawing group and a deactivating, meta-director.[7][16]

-

The methylthio group (-SCH₃) is an electron-donating group and an activating, ortho, para-director.

In this case of competing directors, the activating -SCH₃ group typically has a stronger directing effect than the deactivating -COOCH₃ group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -SCH₃ group (positions 3 and 5). However, the overall reactivity of the ring is moderated by the deactivating ester group. For instance, in a nitration reaction using nitric and sulfuric acid, the electrophile (NO₂⁺) would preferentially add to the positions activated by the thioether.[16][17]

Applications in Research and Development

This compound is more than a simple chemical; it is a versatile platform for innovation.

-

Pharmaceutical Intermediate: The thioether moiety is a common feature in many pharmaceuticals. Benzothiazole derivatives, which can be synthesized from related precursors, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antidepressant properties.[18][19] The structure of this compound serves as a key starting material for building more complex drug candidates.

-

Agrochemicals: Research has demonstrated its effectiveness as an insect attractant, particularly for certain beetle species, suggesting its potential use in integrated pest management strategies.[1]

-

Organic Synthesis: It serves as a valuable building block for creating a variety of sulfur-containing organic compounds.[1] The differential reactivity of the ester and thioether groups allows for selective chemical transformations, making it a powerful tool in multistep syntheses.

-

Flavor & Fragrance: Like many benzoate esters, it possesses a distinct odor profile and finds use in the formulation of perfumes and flavoring agents.[1]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References